molecular formula C10H13NOS2 B2544035 4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-14-2

4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No. B2544035
CAS RN: 478247-14-2
M. Wt: 227.34
InChI Key: CVTHLOAPDWGWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the thiazepine class of compounds and has a unique molecular structure that makes it an interesting target for further research.

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Thieno[3,2-d]pyrimidines, including our compound of interest, exhibit diverse biological activities. Researchers have explored their potential as:

Materials Science and Organic Electronics

Thieno[3,2-d]pyrimidines have potential applications in organic electronics due to their π-conjugated structures. Researchers explore their use in:

Agrochemicals and Pest Control

Thieno[3,2-d]pyrimidines have been studied for their pesticidal properties:

Photophysics and Luminescent Materials

Researchers investigate the photophysical properties of thieno[3,2-d]pyrimidines:

Coordination Chemistry and Metal Complexes

Thieno[3,2-d]pyrimidines can form metal complexes:

properties

IUPAC Name

4-propyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h3,6H,2,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTHLOAPDWGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCSC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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